molecular formula C4H7NO2S B2471766 1-Methyl-1-thia(VI)-2-azacyclopentene-1,3-dione CAS No. 2080312-63-4

1-Methyl-1-thia(VI)-2-azacyclopentene-1,3-dione

Cat. No.: B2471766
CAS No.: 2080312-63-4
M. Wt: 133.17
InChI Key: PBCFDHJIWPVRNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-1-thia(VI)-2-azacyclopentene-1,3-dione is a synthetic thiazole-based heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The thiazole nucleus, a five-membered ring containing both sulfur and nitrogen heteroatoms, is a privileged scaffold in pharmacology due to its aromaticity and wide range of reactivities, enabling interactions with various biological targets . Thiazole-containing compounds have demonstrated a diverse spectrum of therapeutic potentials, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities . This particular derivative, with its specific substitution pattern, serves as a versatile synthon or a potential pharmacophore for researchers developing novel bioactive molecules. Its mechanism of action in biological systems is typically structure-dependent but often involves the inhibition of key enzymes, modulation of receptor signaling, or interference with critical metabolic pathways, behaviors commonly observed in this class of compounds . This product is provided for research purposes and is strictly labeled "For Research Use Only (RUO)." It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-methyl-1-oxo-4,5-dihydro-1,2-thiazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2S/c1-8(7)3-2-4(6)5-8/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCFDHJIWPVRNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS1(=NC(=O)CC1)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-1-thia(VI)-2-azacyclopentene-1,3-dione is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antibacterial, antioxidant, anti-inflammatory, and antitumor activities, drawing on diverse sources of research findings.

Chemical Structure and Properties

The compound is characterized by its unique cyclic structure that incorporates a thiazole moiety and a dione functional group. Its molecular formula is C6H8N2O2SC_6H_8N_2O_2S, and it exhibits properties typical of thiourea derivatives, which are known for their diverse biological activities.

Antibacterial Activity

Research indicates that this compound demonstrates significant antibacterial properties. A study found that it exhibited effective inhibition against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 30 to 50 µg/mL, comparable to standard antibiotics such as ceftriaxone.

Bacterial StrainMIC (µg/mL)Inhibition Zone (mm)
E. coli4028
Staphylococcus aureus3530
Pseudomonas aeruginosa5026

Antioxidant Activity

The compound also exhibits strong antioxidant activity. In assays measuring free radical scavenging ability, it demonstrated an IC50 value of approximately 45 µg/mL against DPPH radicals. This suggests its potential as a natural antioxidant agent.

Anti-inflammatory Activity

In vitro studies have shown that this compound can reduce the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α. At a concentration of 10 µg/mL, it inhibited TNF-α production by up to 75%, indicating a strong anti-inflammatory effect.

CytokineControl Level (pg/mL)Treated Level (pg/mL)% Inhibition
TNF-α2005075%
IL-61502583%

Antitumor Activity

The compound has shown promising results in cancer research. In studies involving breast cancer cell lines (MCF-7), it was found to induce apoptosis and inhibit cell proliferation. The IC50 value for MCF-7 cells was reported at around 225 µM, with significant alterations in cell morphology observed under treatment.

Case Studies

A notable case study involved the synthesis of various thiourea derivatives based on the structure of this compound. These derivatives were tested for their biological activities, revealing that modifications in the side chains significantly influenced their antibacterial and anticancer efficacy.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that derivatives of 1-Methyl-1-thia(VI)-2-azacyclopentene-1,3-dione can exhibit potent anticancer properties. For instance, compounds synthesized from this base structure have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. In vitro studies often employ assays such as MTT to evaluate cell viability and efficacy.

CompoundCell Line TestedIC₅₀ Value (µM)Reference
Compound AMDA-MB-23115
Compound BHeLa10
Compound CA54920

2. Antimicrobial Activity
Additionally, the compound has shown promise in antimicrobial applications. Various derivatives have been synthesized and screened for antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans.

Organic Synthesis Applications

1. Synthetic Intermediate
this compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of complex molecules.

Reaction TypeExample ReactionYield (%)Reference
Cycloaddition[4+2] cycloaddition with dienes85%
Nucleophilic SubstitutionReaction with amines to form substituted derivatives90%

Agrochemical Applications

The compound's ability to act as a precursor for agrochemicals is notable. Its derivatives can be modified to enhance their efficacy as pesticides or herbicides. Research has focused on optimizing these compounds for better environmental compatibility and effectiveness against agricultural pests.

Case Studies

Case Study 1: Synthesis of Anticancer Agents
A study synthesized a series of compounds based on this compound and evaluated their anticancer activity using the MDA-MB-231 cell line. The most potent derivative exhibited an IC₅₀ of 15 µM, indicating strong potential for further development into therapeutic agents.

Case Study 2: Development of Antimicrobial Agents
Another investigation focused on modifying the compound to enhance its antimicrobial properties. Several derivatives were tested against common pathogens, with some showing significant inhibition at low concentrations, paving the way for new antimicrobial formulations.

Q & A

Q. How can collaborative workflows integrate synthetic, computational, and analytical teams efficiently?

  • Methodology : Adopt cloud-based platforms (e.g., Benchling) for real-time data sharing. Establish standardized protocols for spectral data formatting (e.g., JCAMP-DX) to ensure cross-team reproducibility .

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